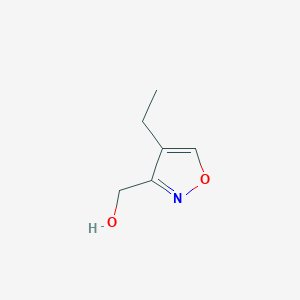

(4-Ethyl-1,2-oxazol-3-yl)methanol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(4-ethyl-1,2-oxazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-2-5-4-9-7-6(5)3-8/h4,8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQLHRGIWGCHCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CON=C1CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity Profile of 4 Ethyl 1,2 Oxazol 3 Yl Methanol and Analogous Systems

Reactivity of the 1,2-Oxazole Core

The 1,2-oxazole, or isoxazole (B147169), ring is an aromatic heterocycle whose reactivity is dictated by the arrangement of its heteroatoms and the resulting electronic distribution. The weak N-O bond and the varying electron density at the carbon positions (C3, C4, and C5) confer a unique chemical profile upon this scaffold.

Electrophilic Substitution Patterns and Regioselectivity on the Oxazole (B20620) Ring

Electrophilic substitution on the 1,2-oxazole ring is generally less facile than in other five-membered heterocycles like pyrrole (B145914) or furan (B31954) due to its lower aromaticity and the electron-withdrawing nature of the nitrogen atom. When such reactions do occur, the position of attack is highly dependent on the substituents already present on the ring.

For unsubstituted isoxazole, the electron density is highest at the C4 position, making it the most likely site for electrophilic attack. However, the regioselectivity can be significantly altered by the presence of activating or deactivating groups. In the case of (4-Ethyl-1,2-oxazol-3-yl)methanol, the ring is substituted at the C3 and C4 positions. The C4 position is occupied by an ethyl group, which is an electron-donating group, further activating this position. The C3 position contains a hydroxymethyl group. The C5 position remains the only unsubstituted carbon. Therefore, electrophilic substitution would be predicted to occur at the C5 position.

Studies on substituted isoxazoles have demonstrated that electrophilic cyclization of 2-alkyn-1-one O-methyl oximes in the presence of an electrophilic iodine source like iodine monochloride (ICl) yields 4-iodoisoxazoles. This methodology allows for the synthesis of highly substituted isoxazoles, including those with bulky groups, and can be scaled up without a decrease in yield.

Table 1: Regioselectivity in Electrophilic Substitution of Isoxazole Derivatives

| Isoxazole Derivative | Major Product of Electrophilic Substitution | Reference |

| Unsubstituted Isoxazole | 4-Substituted Isoxazole | General Principle |

| 3,5-Disubstituted Isoxazole | 4-Substituted Isoxazole | General Principle |

| 2-Alkyn-1-one O-methyl oximes | 4-Iodoisoxazoles (via electrophilic cyclization) | |

| This compound | 5-Substituted Isoxazole (Predicted) | N/A |

Nucleophilic Reactivity and Ring-Opening Pathways

The 1,2-oxazole ring is susceptible to nucleophilic attack, often leading to ring-opening reactions rather than direct substitution. This reactivity is primarily due to the weak N-O bond and the electron deficiency at certain ring positions. The most electrophilic carbon in the isoxazole ring is typically C3, followed by C5.

Deprotonation at a carbon atom, particularly when adjacent to an electron-withdrawing group, can initiate ring cleavage. For instance, treatment with a strong base can lead to deprotonation and subsequent rearrangement to form an open-chain species like an enolate-isonitrile.

Nucleophilic attack on the isoxazole ring can lead to its cleavage and subsequent recyclization into a different heterocyclic system. For example, the reaction of isoxazoles with nucleophiles can yield intermediates that rearrange to form other heterocycles. The specific pathway and final product depend on the nature of the nucleophile, the substituents on the isoxazole ring, and the reaction conditions.

A common ring-opening pathway involves the reductive cleavage of the N-O bond. This can be achieved using various reducing agents and often results in the formation of β-amino enones or related structures.

Thermal and Photochemical Rearrangements of Oxazoles

Isoxazoles undergo characteristic rearrangement reactions under thermal or photochemical conditions, stemming from the inherent lability of the N-O bond.

Photochemical Rearrangements: Upon UV irradiation, isoxazoles can isomerize to various other heterocycles. A well-documented photochemical pathway involves the homolytic cleavage of the weak N-O bond to form a diradical intermediate. This intermediate can then rearrange to a transient acyl azirine, which can subsequently ring-open and re-close to form a more stable 1,3-oxazole. This photoisomerization has been studied extensively and represents a key transformation of the isoxazole core. The azirine intermediate is reactive and can be trapped by nucleophiles. This photoreactivity has led to the development of isoxazoles as photo-cross-linkers in chemoproteomic studies.

Thermal Rearrangements: Thermally, 1,2-oxazoles can also undergo ring cleavage. For example, 3,5-disubstituted 1,2,4-oxadiazoles, which share the O-N bond feature, are known for their thermal stability but can decompose at very high temperatures to form nitriles and isocyanates. While 1,2-oxazoles are generally more stable, high temperatures can induce fragmentation. The specific products depend on the substitution pattern. For instance, the thermolysis of 3,4-diphenyl-1,2,5-oxadiazole (B13105956) (a furazan) results in cleavage to a nitrile and a nitrile oxide.

Cycloaddition Reactions (e.g., Diels-Alder) of Oxazole Derivatives

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. In this context, oxazole derivatives, specifically 1,3-oxazoles, can act as dienes, reacting with various dienophiles to produce highly substituted pyridine (B92270) and furan derivatives. The reaction typically proceeds via an inverse-electron-demand Diels-Alder mechanism, where the electron-deficient oxazole reacts with an electron-rich dienophile. The reactivity of the oxazole diene can be enhanced by the presence of electron-donating substituents on the ring or by activation of the nitrogen atom with a Lewis or Brønsted acid.

The initial [4+2] cycloaddition adduct is often unstable and readily eliminates a molecule of water (or another small molecule from the oxo-bridge) to form the aromatic pyridine ring. This strategy has been famously used in the synthesis of Vitamin B6.

While this reaction is well-established for 1,3-oxazoles, its application to 1,2-oxazoles (isoxazoles) as the diene component is less common. The electronic and structural nature of the isoxazole ring makes it a less typical diene for standard Diels-Alder reactions compared to its 1,3-isomer. However, isoxazoles can participate in [3+2] cycloaddition reactions, where they are formed from the reaction of nitrile oxides with alkynes.

Transformations Involving the Hydroxymethyl Functionality

The hydroxymethyl group at the C3 position of this compound is a primary alcohol, making it amenable to a wide range of standard chemical transformations.

Derivatization of the Hydroxyl Group (e.g., Esterification, Sulfonate Formation)

The hydroxyl group can be readily converted into other functional groups, such as esters and sulfonates, which can serve as protecting groups or as reactive intermediates for further synthetic manipulations.

Esterification: Esterification can be achieved through several methods. The Fischer esterification involves reacting the alcohol with a carboxylic acid under acidic catalysis. This is a reversible process, and reaction conditions are often manipulated to drive the equilibrium towards the product ester. Alternatively, more reactive acylating agents like acyl chlorides or acid anhydrides can be used, typically in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acidic byproduct. This method is generally faster and more efficient. Transesterification, for example using ethyl acetate, is another route to form esters.

Sulfonate Formation: Sulfonate esters (e.g., tosylates, mesylates, triflates) are excellent leaving groups in nucleophilic substitution and elimination reactions. They are prepared by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a non-nucleophilic base like pyridine or triethylamine. The formation of a sulfonate ester from this compound would transform the hydroxymethyl group into a reactive site for introducing a wide variety of nucleophiles.

Table 2: Examples of Hydroxyl Group Derivatization

| Reagent(s) | Product Type | General Reaction |

| Carboxylic Acid (R-COOH), Acid Catalyst | Ester | R'-OH + R-COOH ⇌ R'-O-C(=O)R + H₂O |

| Acyl Chloride (R-COCl), Base | Ester | R'-OH + R-COCl → R'-O-C(=O)R + HCl |

| Acid Anhydride ((RCO)₂O), Base | Ester | R'-OH + (RCO)₂O → R'-O-C(=O)R + RCOOH |

| Sulfonyl Chloride (R-SO₂Cl), Base | Sulfonate Ester | R'-OH + R-SO₂Cl → R'-O-SO₂R + HCl |

R' represents the (4-Ethyl-1,2-oxazol-3-yl)methyl moiety.

Functional Group Interconversions at the Hydroxymethyl Position (e.g., to Phosphonates)

The conversion of the hydroxymethyl group in this compound to a phosphonate (B1237965) represents a key transformation for introducing a phosphorus-containing moiety, which is of significant interest in medicinal chemistry and materials science. While direct experimental data for this specific conversion on this compound is not extensively documented in the literature, established synthetic methodologies for the phosphonylation of primary alcohols can be applied.

Two principal strategies are considered for this functional group interconversion: a two-step approach involving activation of the alcohol followed by nucleophilic substitution, and a one-pot Mitsunobu reaction.

Two-Step Approach: Activation and Nucleophilic Substitution (Arbuzov-type Reaction)

This common and reliable method first involves the conversion of the primary alcohol of this compound into a more reactive leaving group, such as a halide (e.g., bromide or chloride) or a sulfonate ester (e.g., tosylate or mesylate). The resulting intermediate, (4-ethyl-1,2-oxazol-3-yl)methyl halide or sulfonate, is then subjected to a Michaelis-Arbuzov reaction. wikipedia.orgorganic-chemistry.org In this second step, the intermediate is treated with a trialkyl phosphite (B83602), such as triethyl phosphite, to yield the corresponding diethyl (4-ethyl-1,2-oxazol-3-yl)methylphosphonate. The reaction proceeds via an SN2 mechanism where the nucleophilic phosphorus of the trialkyl phosphite displaces the leaving group. wikipedia.org

The general scheme for this transformation is presented below:

Table 1: Proposed Two-Step Synthesis of (4-Ethyl-1,2-oxazol-3-yl)methylphosphonate via Arbuzov-type Reaction

| Step | Reactant | Reagent | Intermediate/Product | Reaction Type |

| 1. Activation | This compound | PBr₃ or SOCl₂ or TsCl/Py | (4-Ethyl-1,2-oxazol-3-yl)methyl bromide/chloride/tosylate | Halogenation/Tosylation |

| 2. Phosphonylation | (4-Ethyl-1,2-oxazol-3-yl)methyl halide/tosylate | P(OR)₃ (e.g., P(OEt)₃) | Diethyl (4-ethyl-1,2-oxazol-3-yl)methylphosphonate | Michaelis-Arbuzov Reaction |

Note: R represents an alkyl group, typically methyl or ethyl. Py corresponds to pyridine, and TsCl to tosyl chloride.

One-Pot Approach: Mitsunobu Reaction

The Mitsunobu reaction offers a milder, one-pot alternative for the direct conversion of alcohols to phosphonates. wikipedia.orgorganic-chemistry.org This reaction involves the use of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol in situ. wikipedia.org The activated alcohol then reacts with a nucleophilic dialkyl phosphonate (a dialkyl H-phosphonate) to form the desired phosphonate ester. organic-chemistry.org A key advantage of the Mitsunobu reaction is that it generally proceeds with inversion of configuration for chiral alcohols, although this is not relevant for the primary alcohol of the title compound. organic-chemistry.org

The general scheme for this one-pot synthesis is as follows:

Table 2: Proposed One-Pot Synthesis of (4-Ethyl-1,2-oxazol-3-yl)methylphosphonate via Mitsunobu Reaction

| Reactants | Reagents | Product | Reaction Type |

| This compound, Dialkyl H-phosphonate | PPh₃, DEAD or DIAD | Dialkyl (4-ethyl-1,2-oxazol-3-yl)methylphosphonate | Mitsunobu Reaction |

Note: PPh₃ is triphenylphosphine, DEAD is diethyl azodicarboxylate, and DIAD is diisopropyl azodicarboxylate.

Reactivity Influences of the Ethyl Substituent

The presence of the ethyl group at the C4 position of the isoxazole ring in this compound is expected to influence the reactivity of the hydroxymethyl group at the C3 position primarily through electronic effects.

The isoxazole ring itself is an electron-deficient aromatic system due to the presence of the electronegative nitrogen and oxygen atoms. Substituents on the ring can modulate this electron density and, consequently, the reactivity of other functional groups attached to the ring.

The ethyl group is a weak electron-donating group (EDG) through an inductive effect (+I). This effect increases the electron density of the isoxazole ring, albeit modestly. The increased electron density could have several implications for the chemical transformations at the C3-hydroxymethyl position.

Table 3: Expected Influence of the C4-Ethyl Substituent on Reactivity

| Transformation Step | Expected Influence of Ethyl Group | Rationale |

| Activation of Hydroxymethyl Group (e.g., Halogenation/Tosylation) | Minor deactivation | The electron-donating nature of the ethyl group slightly increases the electron density on the isoxazole ring, which could subtly decrease the electrophilicity of the hydroxymethyl carbon, potentially slowing down the reaction with electrophilic reagents. |

| SN2 Displacement (Arbuzov-type Reaction) | Minor rate enhancement | The +I effect of the ethyl group can help to stabilize the partial positive charge that develops on the benzylic-like carbon of the isoxazole ring in the transition state of the SN2 reaction. This stabilization would lower the activation energy and potentially increase the reaction rate. |

| Mitsunobu Reaction | Minimal direct influence | The rate-determining step of the Mitsunobu reaction is generally the formation of the alkoxyphosphonium salt. youtube.com The electronic effect of the C4-ethyl group is less likely to have a significant impact on this step compared to the steric environment around the alcohol. |

Advanced Characterization Techniques for 4 Ethyl 1,2 Oxazol 3 Yl Methanol and Oxazole Derivatives

Spectroscopic Analysis

Spectroscopic techniques are foundational in the characterization of novel chemical entities. By probing the interactions of molecules with electromagnetic radiation, these methods reveal a wealth of structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the intricate structures of organic molecules like (4-Ethyl-1,2-oxazol-3-yl)methanol in solution. ipb.pt By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a detailed map of the molecular framework can be constructed.

¹H NMR: In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the methylene protons of the methanol (B129727) group (a singlet, possibly broadened by exchange), and the oxazole (B20620) ring proton. The chemical shifts of these protons are influenced by their local electronic environment. For instance, the proton on the oxazole ring would likely appear at a downfield chemical shift due to the ring's aromatic character. rsc.org The coupling patterns between adjacent protons provide definitive evidence of the connectivity within the ethyl group.

¹³C NMR: The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. For this compound, signals would be anticipated for the two carbons of the ethyl group, the methanol carbon, and the three carbons of the oxazole ring. The chemical shifts of the oxazole ring carbons are particularly diagnostic of the substitution pattern. nih.govspectrabase.com The C-3 and C-4 carbons, being directly attached to the methanol and ethyl groups respectively, would show characteristic shifts, while the C-5 carbon's chemical shift would also be influenced by the neighboring substituents.

¹⁵N NMR: While less commonly employed, ¹⁵N NMR spectroscopy can offer valuable insights into the electronic structure of the oxazole ring. nih.gov The chemical shift of the nitrogen atom in the 1,2-oxazole ring is sensitive to its chemical environment and can be used to distinguish between isomers. nih.gov For instance, in a study of regioisomeric 1,2-oxazoles, the ¹⁵N NMR chemical shift of the oxazole nitrogen was observed at approximately -3.1 ppm, providing a clear marker for the ring system. nih.gov

Conformational Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can be used to probe the through-space proximity of protons, providing information about the preferred conformation of the molecule in solution. nih.gov For this compound, NOE studies could reveal the spatial relationship between the methanol group and the ethyl substituent, shedding light on their relative orientation. Conformational preferences in related heterocyclic systems, such as N-substituted oxazines, have been successfully investigated using a combination of NMR data and computational modeling. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is a hypothetical representation based on known chemical shift ranges for similar functional groups and heterocyclic systems. Actual values may vary.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (ethyl) | 1.2 - 1.4 | Triplet |

| CH₂ (ethyl) | 2.6 - 2.8 | Quartet |

| CH₂ (methanol) | 4.5 - 4.7 | Singlet |

| OH (methanol) | Variable | Broad Singlet |

| H-5 (oxazole) | 8.0 - 8.5 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is a hypothetical representation based on known chemical shift ranges for similar functional groups and heterocyclic systems. Actual values may vary.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ (ethyl) | 10 - 15 |

| CH₂ (ethyl) | 20 - 25 |

| CH₂ (methanol) | 55 - 65 |

| C-3 (oxazole) | 155 - 165 |

| C-4 (oxazole) | 110 - 120 |

| C-5 (oxazole) | 150 - 160 |

Mass Spectrometry (HRMS, ESI-MS, LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing precise molecular weight information and valuable structural clues through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate determination of the molecular mass of this compound. This precision allows for the calculation of the elemental composition, confirming the molecular formula and distinguishing it from other compounds with the same nominal mass.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the molecule is typically observed as a protonated species [M+H]⁺ or as an adduct with other cations (e.g., [M+Na]⁺). mdpi.com This technique is particularly useful when coupled with liquid chromatography (LC) for the analysis of complex mixtures. The ionization efficiency in ESI can be influenced by various factors, including the compound's physicochemical properties and the composition of the eluent. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for the analysis of this compound in complex matrices, allowing for its separation from impurities or other components before mass analysis. osti.gov

Fragmentation Analysis: Under harsher ionization conditions, such as electron ionization (EI), or through tandem mass spectrometry (MS/MS) experiments, the parent ion of this compound will fragment in a characteristic manner. The fragmentation of the oxazole ring often involves cleavage of the N-O bond and subsequent loss of small neutral molecules. clockss.org The fragmentation pattern would also be expected to show losses corresponding to the ethyl and methanol substituents. For example, the loss of a methyl radical (•CH₃) or an ethyl radical (•CH₂CH₃) from the ethyl group, and the loss of a hydroxymethyl radical (•CH₂OH) or water (H₂O) from the methanol group would be anticipated fragmentation pathways. libretexts.org The analysis of these fragment ions provides a fingerprint that can be used to confirm the structure of the molecule.

Table 3: Expected Fragment Ions in the Mass Spectrum of this compound This table presents hypothetical fragment ions based on established fragmentation patterns of oxazoles and substituted alcohols.

| Fragment Ion | Proposed Structure/Loss |

|---|---|

| [M - H₂O]⁺ | Loss of water from the methanol group |

| [M - C₂H₅]⁺ | Loss of the ethyl group |

| [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |

| [M - CO]⁺ | Cleavage of the oxazole ring |

| [M - HCN]⁺ | Cleavage of the oxazole ring |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. wiley.com It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at these characteristic frequencies.

For this compound, the IR spectrum would exhibit several key absorption bands:

O-H Stretch: A broad and intense absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the hydroxyl (-OH) group of the methanol substituent. pressbooks.pub The broadness of this peak is due to hydrogen bonding.

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range would correspond to the C-H stretching vibrations of the ethyl and methanol groups. openstax.org

C=N and C=C Stretch: The oxazole ring would display characteristic stretching vibrations for the C=N and C=C bonds, typically in the 1500-1650 cm⁻¹ region. nist.gov

C-O Stretch: A strong absorption band in the 1000-1250 cm⁻¹ region would be indicative of the C-O stretching vibration of the primary alcohol.

The collection of these absorption bands provides a unique spectral fingerprint for this compound, confirming the presence of its key functional groups.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Alcohol) | 3200 - 3600 | Strong, Broad |

| C-H (Alkyl) | 2850 - 3000 | Medium to Strong |

| C=N (Oxazole) | 1600 - 1650 | Medium |

| C=C (Oxazole) | 1500 - 1550 | Medium |

| C-O (Alcohol) | 1000 - 1250 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λ_max) is characteristic of the chromophores present in the molecule.

The oxazole ring in this compound is the primary chromophore. Oxazole and its derivatives typically exhibit strong absorption bands in the UV region due to π → π* transitions. researchgate.netacs.org The exact position of the λ_max is influenced by the substituents on the oxazole ring. The presence of the ethyl and methanol groups, while not strong chromophores themselves, can cause slight shifts in the absorption maximum compared to the unsubstituted oxazole. Theoretical studies on oxazole have shown that the lowest energy ππ* excitation occurs at around 6.2 eV. acs.org The UV-Vis spectrum can be a useful tool for confirming the presence of the oxazole ring and for quantitative analysis.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the positions of all atoms can be determined with high precision.

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule, confirming the connectivity and geometry of the oxazole ring and its substituents.

Conformation: The preferred conformation of the molecule in the solid state, including the rotational positions of the ethyl and methanol groups relative to the oxazole ring.

Intermolecular interactions: Details of how the molecules pack together in the crystal lattice, including any hydrogen bonding interactions involving the methanol's hydroxyl group. nih.gov

Absolute stereochemistry: If the compound were chiral and crystallized in a non-centrosymmetric space group, X-ray crystallography could be used to determine its absolute stereochemistry.

The structural data obtained from X-ray crystallography serves as the ultimate benchmark for validating the structures proposed by other analytical methods. anchor-publishing.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. researchgate.net The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula.

For this compound (C₆H₉NO₂), the theoretical elemental composition is:

Carbon: 56.68%

Hydrogen: 7.14%

Nitrogen: 11.02%

Oxygen: 25.17% (often determined by difference)

A close agreement (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the purity and the proposed elemental composition of the synthesized compound. nih.gov It is a crucial quality control step in the characterization of any new chemical entity.

**Table 5: Theoretical Elemental Composition of this compound (C₆H₉NO₂) **

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 72.066 | 56.68% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 7.14% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 11.02% |

| Oxygen | O | 15.999 | 2 | 31.998 | 25.17% |

| Total | 127.143 | 100.00% |

Computational Chemistry and Theoretical Investigations of 4 Ethyl 1,2 Oxazol 3 Yl Methanol and Oxazole Analogues

Quantum Chemical Methodologies Applied to Oxazoles

Quantum chemical calculations are fundamental to understanding the behavior of oxazole (B20620) derivatives at a molecular level.

Density Functional Theory (DFT) Studies for Geometric and Electronic Properties

DFT is a widely used computational method for investigating the electronic structure of many-body systems. For oxazole and its analogs, DFT calculations, often employing functionals like B3LYP with various basis sets (e.g., 6-311G++(d,p)), are utilized to determine optimized molecular geometries, including bond lengths and angles. researchgate.net These studies are crucial for understanding the three-dimensional arrangement of atoms and how it influences the molecule's properties. Furthermore, DFT is effective in mapping the electronic landscape of these molecules, providing insights into their stability and potential for intermolecular interactions. researchgate.net

Ab Initio Calculations

Ab initio methods, which are based on first principles without the inclusion of empirical parameters, have been applied to study oxazole derivatives. rsc.org These calculations, while often more computationally intensive than DFT, can provide highly accurate predictions of molecular properties. For instance, ab initio methods have been used to investigate the photoisomerization reactions of substituted isoxazoles, offering a detailed picture of the reaction pathways and electronic state changes. rsc.org

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule is key to its reactivity. Computational methods provide several descriptors to predict how and where a molecule will react.

HOMO-LUMO Energy Gap Analysis and Molecular Hardness

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov For oxazole derivatives, this analysis helps in understanding their kinetic stability. nih.gov Molecular hardness, a concept derived from the HOMO-LUMO gap, quantifies the resistance of a molecule to change its electron distribution. A smaller energy gap corresponds to a "softer" molecule, which is generally more reactive. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface. These maps use a color scale to indicate regions of positive and negative electrostatic potential, thereby identifying likely sites for electrophilic and nucleophilic attack. researchgate.net For oxazole analogs, MEP analysis can pinpoint electron-rich areas (often colored red or yellow) that are susceptible to electrophilic attack and electron-poor areas (colored blue) that are prone to nucleophilic attack.

Fukui Functions and Electrophilicity/Nucleophilicity Parr Functions for Reactivity Prediction

Fukui functions and the related Parr functions are more advanced reactivity descriptors derived from DFT. The Fukui function measures the change in electron density at a particular point in a molecule when an electron is added or removed, thus identifying the most electrophilic and nucleophilic sites. wikipedia.orgscm.com For oxazole and its isomers, these functions can provide a more nuanced prediction of reactivity compared to simpler models. rsc.orgnih.gov The Parr functions further refine this by offering a more direct measure of a molecule's propensity to act as an electrophile or a nucleophile at specific atomic sites.

While these computational methodologies are well-established and have been applied to the broader family of oxazoles and isoxazoles, the absence of specific studies on (4-Ethyl-1,2-oxazol-3-yl)methanol means that a detailed, data-driven analysis for this particular compound cannot be provided. Future computational work is needed to elucidate the specific electronic and geometric properties and reactivity patterns of this molecule.

Computational Studies on Substituent Effects on Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding how the introduction of different functional groups (substituents) to a core molecular structure influences its electronic properties. In the context of oxazole analogues, these studies provide critical insights into molecular reactivity, stability, and potential applications in fields like optoelectronics.

Theoretical investigations have demonstrated that the electronic characteristics of oxazole derivatives can be finely tuned by attaching electron-donating or electron-withdrawing groups. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to these analyses. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.com

A computational study on carbazole (B46965) derivatives, which are also heterocyclic compounds, utilized DFT to investigate the effects of substitution on HOMO and LUMO energies. researchgate.net The findings, which showed good agreement with experimental UV-vis spectra, indicated that substituents significantly alter the electronic structure. researchgate.net Similarly, for oxazole analogues, replacing moieties like furan (B31954) or thiophene (B33073) with oxazole units has been shown to decrease the energy levels of both HOMO and LUMO. researchgate.net

The following table summarizes the conceptual impact of substituents on the electronic properties of aromatic heterocyclic systems, based on general principles observed in computational studies.

| Property | Effect of Electron-Donating Group (e.g., -CH₃, -OCH₃) | Effect of Electron-Withdrawing Group (e.g., -NO₂, -CF₃) |

| HOMO Energy | Increases (less negative) | Decreases (more negative) |

| LUMO Energy | Increases (less negative) | Decreases (more negative) |

| HOMO-LUMO Gap (ΔE) | Generally Decreases | Generally Decreases |

| Reactivity | Increases | Increases |

| Electron Density on Ring | Increases | Decreases |

This table presents generalized trends observed in computational studies of substituted aromatic systems.

Aromaticity Assessment of Oxazole Systems

Aromaticity is a fundamental concept in chemistry, describing the unique stability and reactivity of certain cyclic, planar molecules with delocalized π-electrons. While the oxazole ring contains a sextet of π-electrons, its properties suggest incomplete delocalization, leading to what is described as little aromaticity and a more pronounced diene-like character. taylorandfrancis.com Computational methods provide quantitative measures to assess the degree of aromaticity in such heterocyclic systems.

Various computational indices are used to quantify aromaticity, moving beyond simple adherence to Hückel's (4n+2) π-electron rule. These methods can be categorized based on energetic, structural, and magnetic criteria.

Theoretical studies have investigated the effects of substituent type and position on the aromaticity of oxazole derivatives using DFT at levels such as B3LYP/6-31G(d,p). acs.org One key finding is that the introduction of a second heteroatom (like nitrogen in oxazole, compared to furan) tends to decrease the aromaticity of the five-membered ring. acs.org However, this diminished aromaticity can be partially recovered by the substitution of potent electron-withdrawing groups, such as a nitro group (-NO₂) or a fluorine atom (-F). acs.org

The geometry of the oxazole ring itself provides clues to its aromatic character. Analysis of crystal structures shows a distinct pattern of shorter and longer bonds, which aligns with the canonical chemical formula (double C=C and C=N bonds), rather than the fully delocalized picture of a highly aromatic system like benzene. mdpi.com

Computational tools used for aromaticity assessment include:

Nucleus-Independent Chemical Shift (NICS): This is a popular magnetic criterion where a negative value at the center of the ring indicates diatropic ring currents, a hallmark of aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This is a geometry-based index that evaluates the deviation of bond lengths from an optimal value for a fully aromatic system.

Electron Localization Function (ELF): ELF provides a measure of electron localization, helping to visualize the extent of π-electron delocalization over the ring system. researchgate.net

The following table summarizes key computational findings regarding the aromaticity of oxazole systems.

| Aromaticity Aspect | Computational Finding/Observation | Reference |

| General Character | Exhibits lower aromaticity and greater dienic character compared to rings like benzene. | taylorandfrancis.com |

| Effect of Heteroatoms | The presence of the second heteroatom (N) in the 1,3-position relative to oxygen decreases aromaticity compared to furan. | acs.org |

| Effect of Substituents | Strong electron-withdrawing groups (e.g., -NO₂, -F) can partially restore aromaticity. | acs.org |

| Structural Evidence | Bond length patterns in the oxazole ring are consistent with partial double-bond localization. | mdpi.com |

Theoretical Insights into Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools to elucidate the complex mechanisms of chemical reactions involving oxazole derivatives. By modeling reaction coordinates, transition states, and activation energies, theoretical studies can predict the feasibility and regiochemistry of various synthetic pathways.

A prominent example is the theoretical investigation of the reactions of 5-alkoxyoxazoles with compounds like thioaldehydes, nitroso compounds, and aldehydes, conducted using B3LYP/6-31G* calculations. nih.gov This study revealed that these reactions proceed through similar mechanisms, initiated by a Diels-Alder (DA) reaction. nih.gov

For thioaldehydes and aldehydes , the initial DA adduct undergoes a concerted ring-opening-ring-closing (RORC) step to form the final products. nih.gov

For nitroso compounds , the pathway involves stepwise ring-opening and ring-closing steps. nih.gov

Crucially, the calculations of activation barriers explained experimental observations. The reactions with thioaldehydes and nitroso compounds were found to be feasible under thermal conditions, with activation barriers for the rate-determining DA step around 10 kcal/mol. nih.gov In contrast, the reaction with aldehydes was predicted to be unfeasible under similar conditions because its rate-determining transition state was calculated to be over 30 kcal/mol higher in energy than the reactants. nih.gov

Synthetic strategies for forming the oxazole ring itself have also been a subject of theoretical interest. Various metal-mediated and one-pot synthesis methods have been developed, and computational studies can help optimize these processes by providing a deeper understanding of the underlying mechanisms, such as cyclo-isomerization or cyclo-dehydration steps. researchgate.net For instance, gold-catalyzed reactions, such as the cyclo-isomerization of propargylic amides to form oxazoles, are amenable to mechanistic investigation through computational modeling. researchgate.net

Furthermore, understanding the mechanism of action for biologically active oxazole derivatives often involves computational approaches. nih.gov Molecular docking simulations, for example, can predict how an oxazole-based inhibitor binds to the active site of a target protein, providing theoretical support for its biological function. nih.gov These studies help in the rational design of new and more potent therapeutic agents. nih.gov

Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Van der Waals Forces)

The biological activity and solid-state properties of molecules like this compound are governed by a complex network of intermolecular interactions. Computational modeling is essential for dissecting these forces, which include hydrogen bonds, π-π stacking, and van der Waals forces.

The structure of the oxazole moiety itself allows for a variety of supramolecular interactions. irjweb.com An in-depth study of a series of nine similar 4,5-phenyl-oxazoles combined X-ray diffraction data with computational analysis to explore the hierarchy of weak intermolecular forces. mdpi.combohrium.com This research employed several approaches, including geometrical analysis, topological analysis of electron density, and calculating the energetics of molecule-molecule interactions using methods like Hartree-Fock (HF) and the PIXEL method. mdpi.combohrium.com

Hydrogen Bonding: The presence of the hydroxyl group (-CH₂OH) in this compound makes it a prime candidate for forming hydrogen bonds, acting as both a hydrogen bond donor (from the -OH) and acceptor (at the oxygen and nitrogen atoms of the oxazole ring). Computational models can predict the geometry and energy of these bonds, which are crucial for molecular recognition and crystal engineering.

π-π Stacking: The oxazole ring, despite its modest aromaticity, is a π-system capable of engaging in π-π stacking interactions with other aromatic rings. These interactions, while weaker than hydrogen bonds, play a significant role in the packing of molecules in crystals and in the binding of ligands to biological macromolecules.

Van der Waals Forces: These ubiquitous, non-specific interactions are the sum of attractive and repulsive forces between molecules. Computational methods, such as those used in the study of 4,5-phenyl-oxazoles, calculate the dispersion and exchange-repulsion components of the total interaction energy, providing a complete picture of the forces contributing to molecular assembly. mdpi.com

The following table presents the interaction energies for a pair of molecules in the crystal of an oxazole derivative, calculated using the PIXEL method, illustrating the contribution of different energy components.

| Interaction Energy Component | Energy (kJ/mol) |

| Coulombic (Electrostatic) | -16.4 |

| Polarization | -5.7 |

| Dispersion | -36.5 |

| Repulsion | 26.9 |

| Total | -31.7 |

Data adapted from a representative dimer interaction in a study of 4,5-diaryl substituted oxazoles to illustrate the magnitude of different energy components. Actual values are specific to each molecular pair and orientation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.